molecular formula C21H28O5 B1256830 Fornicin C

Fornicin C

カタログ番号: B1256830
分子量: 360.4 g/mol
InChIキー: PNXHXPQJFNVWQM-OVCLIPMQSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Fornicin C is a prenylated phenol meroterpenoid first isolated from the medicinal mushroom Ganoderma fornicatum, which is traditionally used in Chinese medicine for its health-promoting properties . Structurally, it features a conjugated diene moiety, a free carboxyl group at C-16, and a β-D-xylopyranosyl unit linked to a bicyclic terpenoid backbone . Its absolute configuration was confirmed via asymmetric synthesis, yielding (+)-fornicin C with 92% enantiomeric excess (ee) and a total synthesis route achieving 51% overall yield .

Fornicin C exhibits moderate cytotoxic activity against the human larynx carcinoma cell line Hep-2 (IC₅₀: 23 μg/mL) but lacks significant antioxidant activity in DPPH and ABTS assays compared to structurally related compounds . Its biosynthesis is proposed to involve hetero-Diels-Alder reactions, serving as a precursor to polycyclic meroterpenoids like chromene derivatives .

特性

分子式

C21H28O5

分子量

360.4 g/mol

IUPAC名

(5E)-2-[2-(2,5-dihydroxyphenyl)-2-oxoethyl]-6,10-dimethylundeca-5,9-dienoic acid

InChI

InChI=1S/C21H28O5/c1-14(2)6-4-7-15(3)8-5-9-16(21(25)26)12-20(24)18-13-17(22)10-11-19(18)23/h6,8,10-11,13,16,22-23H,4-5,7,9,12H2,1-3H3,(H,25,26)/b15-8+

InChIキー

PNXHXPQJFNVWQM-OVCLIPMQSA-N

異性体SMILES

CC(=CCC/C(=C/CCC(CC(=O)C1=C(C=CC(=C1)O)O)C(=O)O)/C)C

正規SMILES

CC(=CCCC(=CCCC(CC(=O)C1=C(C=CC(=C1)O)O)C(=O)O)C)C

同義語

fornicin C

製品の起源

United States

類似化合物との比較

Comparison with Similar Compounds

Fornicin C belongs to a class of meroterpenoids with diverse bioactivities. Below is a comparative analysis with structurally and functionally related compounds:

Structural Analogues

Compound Source Structural Differences vs. Fornicin C Key Biological Activities References
Dayaolingzhiol L (4) Ganoderma lucidum Methyl ester at C-16 (vs. free carboxyl in Fornicin C) Cytotoxic (cell line not specified)
Dayaolingzhiol M (5) Ganoderma lucidum Hydroxyl group at C-9 (vs. H in Fornicin C) Not reported
Perennipin C Perenniporia spp. β-D-xylopyranosyl unit with Δ⁸(9) double bond No DPPH activity (IC₅₀ > 400 μM)
Fornicin A Ganoderma spp. Carboxyl group replaced with a methyl ester DPPH scavenging (IC₅₀: 106.0 μM)
Fornicin D Ganoderma cochlear Additional hydroxylation at C-12 Cytotoxic (IC₅₀: 30–40 μM vs. A549 cells)
Ganomycin F Ganoderma capense Free carboxyl and epoxy ring in terpenoid backbone DPPH scavenging (IC₅₀: 7.44 μg/mL)

Functional Comparisons

  • Cytotoxicity: Fornicin C (IC₅₀: 23 μg/mL) is less potent than Fornicin D (IC₅₀: 30–40 μM) against lung cancer cells .
  • Antioxidant Activity: Fornicin C lacks DPPH/ABTS activity, whereas Fornicin A (methyl ester) and Ganomycin F (free carboxyl + epoxy) exhibit significant radical scavenging . The β-D-xylopyranosyl unit in Perennipin C reduces ABTS activity compared to Fornicin A, highlighting the role of glycosylation in modulating bioactivity .
  • Synthetic Accessibility :

    • Fornicin C’s enantioselective synthesis (51% yield, 92% ee) via squaramide-catalyzed Michael addition is more efficient than routes for Perennipins, which require complex glycosylation steps .

Key Structural-Activity Relationships (SAR)

Carboxyl vs. Ester Groups :

  • Free carboxyl (Fornicin C) enhances cytotoxicity but reduces antioxidant activity compared to methyl esters (Fornicin A) .

Glycosylation: β-D-xylopyranosyl units (Perennipin C) diminish ABTS activity, possibly due to steric hindrance .

Oxidation State: Hydroxylation (Fornicin D) or epoxidation (Ganomycin F) improves radical scavenging by increasing electron-donating capacity .

Data Tables

Table 1: Cytotoxicity of Fornicin C and Analogues

Compound Cell Line IC₅₀/Activity Reference
Fornicin C Hep-2 23 μg/mL
Fornicin D A549 30.65 μM
Ganomycin F A549 21.60 μM

Table 2: Antioxidant Activity

Compound Assay IC₅₀ Reference
Fornicin C DPPH >400 μM
Fornicin A DPPH 106.0 μM
Ganomycin F DPPH 7.44 μg/mL
Perennipin C ABTS 190.3 μM

Research Implications

Fornicin C’s structural versatility and moderate bioactivity make it a scaffold for developing anticancer agents. Its synthetic accessibility enables scalable production of derivatives with optimized pharmacokinetics.

Q & A

Q. What experimental approaches are recommended for synthesizing Fornicin C and verifying its structural purity?

  • Methodological Answer : Begin with multi-step hydrogenation and oxidation reactions as outlined in established pathways (e.g., Fornicin C → Intermediate B → C → D, etc.) . Use high-resolution NMR and mass spectrometry to confirm structural integrity. For purity, employ HPLC with UV/Vis detection and compare retention times to known standards. Document synthesis conditions (e.g., solvent, temperature, catalyst) meticulously to ensure reproducibility .

Q. How can researchers design experiments to assess Fornicin C’s stability under varying physicochemical conditions?

  • Methodological Answer : Conduct accelerated stability studies by exposing Fornicin C to stressors (e.g., light, heat, pH extremes). Monitor degradation via LC-MS and quantify impurities using validated calibration curves. Statistical analysis (e.g., ANOVA) should compare degradation rates across conditions, with significance thresholds defined a priori (e.g., p < 0.05) .

Q. What techniques are optimal for characterizing Fornicin C’s stereochemistry and functional groups?

  • Methodological Answer : Combine X-ray crystallography for absolute configuration determination with FT-IR spectroscopy to identify functional groups (e.g., carbonyl peaks at ~1700 cm⁻¹). Chiral HPLC can resolve enantiomers, while circular dichroism (CD) spectroscopy provides complementary stereochemical data .

Advanced Research Questions

Q. How should researchers resolve contradictions in reported biological activities of Fornicin C across studies?

  • Methodological Answer : Perform a systematic meta-analysis of existing data, categorizing studies by assay type (e.g., in vitro vs. in vivo), cell lines, and dosage ranges. Apply the FINER framework (Feasible, Interesting, Novel, Ethical, Relevant) to identify gaps, and design dose-response experiments to reconcile discrepancies. For instance, conflicting cytotoxicity results may arise from variations in cell culture conditions (e.g., serum concentration, passage number) .

Q. What strategies can optimize the yield of Fornicin C derivatives while minimizing side reactions?

  • Methodological Answer : Use design of experiments (DoE) methodologies, such as factorial designs, to evaluate reaction parameters (e.g., catalyst loading, temperature). Monitor reaction progress via real-time spectroscopy (e.g., ReactIR) to identify kinetic bottlenecks. Computational modeling (e.g., DFT calculations) can predict reactive intermediates and guide pathway optimization .

Q. How can researchers establish a robust structure-activity relationship (SAR) for Fornicin C analogs?

  • Methodological Answer : Synthesize a congeneric series of analogs with systematic modifications (e.g., hydroxylation, methylation). Test biological activity in standardized assays (e.g., IC₅₀ determination in cancer cell lines) and correlate results with molecular descriptors (e.g., logP, polar surface area) using multivariate regression analysis. Validate models with external test sets to avoid overfitting .

Methodological Guidelines

  • Data Reproducibility : Document all experimental parameters (e.g., instrument calibration, batch-to-batch variability) in supplementary materials. Use the STARD or ARRIVE guidelines for reporting biological assays .
  • Ethical Compliance : For studies involving human-derived samples, include IRB approval details and informed consent protocols in the methods section .
  • Contradiction Analysis : Apply dialectical frameworks (e.g., principal vs. secondary contradictions) to dissect conflicting data, prioritizing variables with the greatest impact on outcomes .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Fornicin C
Reactant of Route 2
Fornicin C

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。